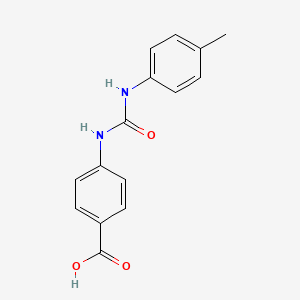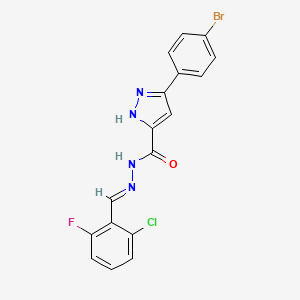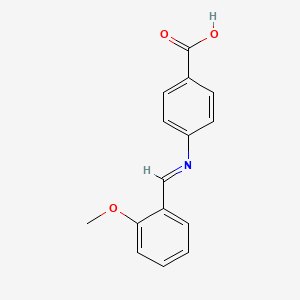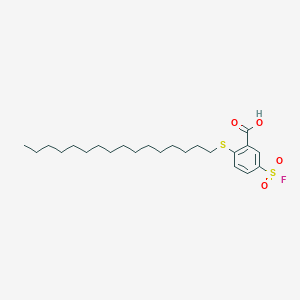
4-(3-(p-Tolyl)ureido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(p-Tolyl)ureido)benzoic acid is an organic compound that belongs to the class of ureido-benzoic acids It is characterized by the presence of a benzoic acid moiety linked to a urea derivative, specifically a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(p-Tolyl)ureido)benzoic acid typically involves the reaction of p-tolyl isocyanate with 4-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urea linkage between the p-tolyl isocyanate and the amino group of 4-aminobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(p-Tolyl)ureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoic acid moiety, while substitution reactions can introduce new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-(3-(p-Tolyl)ureido)benzoic acid has several scientific research applications, including:
Supramolecular Chemistry: The compound’s ability to form hydrogen bonds makes it useful in the design of supramolecular assemblies and materials.
Material Science: It can be used in the development of new materials with specific mechanical properties due to its unique structural features.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 4-(3-(p-Tolyl)ureido)benzoic acid involves its ability to form hydrogen bonds with other molecules. This property is crucial in its role in supramolecular chemistry, where it can self-assemble into larger structures. The molecular targets and pathways involved in its interactions depend on the specific application and the molecules it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
4-((3-(p-Tolyl)ureido)methyl)benzoic acid: Similar in structure but with a methyl group attached to the benzoic acid moiety.
p-Toluenesulfonic acid: While not a ureido-benzoic acid, it shares the p-tolyl group and is used in various chemical reactions.
Uniqueness
4-(3-(p-Tolyl)ureido)benzoic acid is unique due to its specific combination of a urea linkage and a benzoic acid moiety, which imparts distinct chemical and physical properties. Its ability to form strong hydrogen bonds makes it particularly valuable in supramolecular chemistry and material science applications.
Propiedades
Número CAS |
74088-10-1 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-6-12(7-3-10)16-15(20)17-13-8-4-11(5-9-13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
Clave InChI |
WODLDMFJGZDJHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)




![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)



![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
